molecular formula C26H29FN6O2 B11426137 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11426137
M. Wt: 476.5 g/mol
InChI Key: YXCSMCWVUAHVDC-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core substituted with a 4-(4-fluorophenyl)piperazine moiety at the 8-position, a 3-methyl group, and a 3-phenylpropyl chain at the 7-position.

Properties

Molecular Formula

C26H29FN6O2

Molecular Weight

476.5 g/mol

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C26H29FN6O2/c1-30-24-23(25(34)29-26(30)35)33(13-5-8-19-6-3-2-4-7-19)22(28-24)18-31-14-16-32(17-15-31)21-11-9-20(27)10-12-21/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,29,34,35)

InChI Key

YXCSMCWVUAHVDC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Starting Materials

The purine core is typically derived from 5,6-diaminouracil or xanthine derivatives . For example:

  • 5,6-Diamino-1,3-dimethyluracil serves as a precursor for alkylation and cyclization.

  • Theophylline analogs are modified via regioselective substitution.

Table 1: Common Precursors for Purine Core

PrecursorRoleSource
5,6-Diamino-1,3-dimethyluracilForms 1,3-dimethylpurine core
8-Bromo-theophyllineEnables C-8 functionalization

Functionalization at C-3 and C-7

C-3 Methylation

  • Direct alkylation using methyl iodide (CH3_3I) in the presence of a base (e.g., K2_2CO3_3) in DMF at 60–80°C achieves >90% yield.

  • Alternative: Use of dimethyl sulfate ((CH3_3)2_2SO4_4) under basic conditions.

C-7 Alkylation with 3-Phenylpropyl Group

  • Nucleophilic substitution with 3-phenylpropyl bromide in acetone or THF, catalyzed by NaH or K2_2CO3_3.

  • Mitsunobu reaction : Employing DIAD and PPh3_3 with 3-phenylpropan-1-ol.

Table 2: Reaction Conditions for C-7 Alkylation

ReagentSolventTemperatureYield (%)Reference
3-Phenylpropyl bromideAcetone60°C85
3-Phenylpropan-1-olTHF0°C → RT78
ComponentMolar RatioSolventTime (hr)Yield (%)
Formaldehyde1.2 eqEthanol672
4-(4-Fluorophenyl)piperazine1.0 eqEthanol672

Nucleophilic Substitution

  • C-8 Bromide displacement : Treat 8-bromo-3-methyl-7-(3-phenylpropyl)purine-2,6-dione with 4-(4-fluorophenyl)piperazine in DMF at 120°C for 12 hr.

  • Catalysis : CuI or Pd(OAc)2_2 improves yields to >80%.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (3:1) yields >95% purity.

  • Column chromatography : Silica gel with CH2_2Cl2_2/MeOH (9:1) for intermediates.

Analytical Data

  • 1^1H NMR (600 MHz, DMSO-d6d_6): δ 7.45–7.25 (m, 5H, Ph), 4.20 (s, 2H, CH2_2-piperazine), 3.80 (s, 3H, N-CH3_3).

  • IR (ATR) : 1695 cm1^{-1} (C=O), 1240 cm1^{-1} (C-F).

Challenges and Optimization

  • Regioselectivity : Competing reactions at N-7 and N-9 are mitigated by using bulky bases (e.g., DBU).

  • Piperazine solubility : Ethanol enhances reagent miscibility compared to DCM.

Scalability and Industrial Relevance

  • Batch synthesis : 100-g scale achieved with 68% overall yield using the Mannich route.

  • Cost drivers : 4-(4-Fluorophenyl)piperazine accounts for 40% of material costs .

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an inhibitor by blocking the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Key Observations:

Piperazine Substitution :

  • The 4-fluorophenyl group in the target compound may enhance binding affinity to kinases (e.g., PDK1) compared to 3-chlorophenyl () or 4-methoxyphenyl () derivatives, as fluorinated aromatic groups often improve metabolic stability and target engagement .
  • The absence of a methyl group at the 1-position in the target compound distinguishes it from analogs like CID 1089304 (), which may alter selectivity profiles.

7-Position Substituents :

  • The 3-phenylpropyl chain in the target compound provides greater conformational flexibility compared to rigid 4-methylbenzyl () or shorter alkyl chains. This could influence membrane permeability and off-target effects .

Pharmacological Implications: Compounds with 4-phenylpiperazine moieties (e.g., ) are frequently associated with kinase inhibition, particularly in pathways involving PDK1 and IRAK-4, with IC50 values in the nanomolar range for optimized derivatives .

Research Findings and Trends

Kinase Inhibition Profiles

While direct data for the target compound are unavailable, structurally related purine-2,6-diones exhibit:

  • PDK1 Inhibition : Merck’s benzimidazole derivatives (e.g., XXXII in ) show IC50 values of 0.1–100 nM, suggesting that the target compound’s fluorophenyl-piperazine group could confer similar potency .

Biological Activity

The compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 868143-68-4 , is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with serotonin receptors and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H29FN6O2 , and it features a complex structure that includes a purine core substituted with various functional groups. The presence of the piperazine moiety is particularly significant in influencing its biological activity.

PropertyValue
Molecular FormulaC26H29FN6O2
Molecular Weight471.53 g/mol
IUPAC NameThis compound
CAS Number868143-68-4

The compound primarily acts as a ligand for serotonin receptors, specifically targeting 5-HT1A , 5-HT2A , and 5-HT7 receptors. These interactions suggest potential applications in treating mood disorders and anxiety due to their modulation of serotonergic signaling pathways.

Receptor Binding Affinity

Research indicates that derivatives of this compound exhibit varying degrees of affinity for these receptors:

ReceptorAffinity (Ki)
5-HT1A11–19 nM
5-HT2AModerate
5-HT751–83 nM

The structural modifications made to the piperazine and purine cores significantly influence these binding affinities, highlighting the importance of chemical diversity in drug design.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits anxiolytic and antidepressant properties. Radioligand binding assays have shown that it can effectively inhibit serotonin reuptake, which is a common mechanism for antidepressant drugs.

In Vivo Studies

In vivo models have further confirmed the anxiolytic effects observed in vitro. The compound has been tested in various animal models where it displayed significant reductions in anxiety-like behaviors.

Case Studies

  • Anxiolytic Activity : A study evaluated the effects of the compound on anxiety in rodent models. Results indicated a significant reduction in anxiety-related behaviors compared to control groups.
  • Antidepressant Effects : Another study focused on the antidepressant potential of the compound, showing that it increased serotonin levels in the brain, correlating with improved mood and reduced depressive symptoms.

Q & A

Q. What are the critical synthetic challenges in preparing this purine-piperazine hybrid?

The synthesis involves multi-step regioselective alkylation and piperazine coupling. Key challenges include:

  • Selective N7 alkylation : Competing alkylation at N1/N3 positions requires precise control of reaction stoichiometry and temperature .
  • Piperazine coupling efficiency : The steric bulk of the 4-(4-fluorophenyl)piperazine group necessitates activating agents (e.g., DCC/HOBt) and inert atmospheres to prevent oxidation .
  • Purification : Column chromatography with gradients (e.g., 5–20% MeOH/CH₂Cl₂) is essential to isolate the target compound from byproducts like unreacted intermediates or dimerized species .

Q. How is structural confirmation achieved for this compound?

A combination of spectroscopic and crystallographic methods is used:

  • 1H/13C NMR : Key signals include the piperazine methylene protons (δ 3.1–3.5 ppm) and purine C8 methyl (δ 2.8–3.0 ppm) .
  • X-ray crystallography : SHELX refinement (e.g., SHELXL-2018) resolves bond angles and torsional strain in the purine-piperazine junction .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 476.5) validate the molecular formula .

Advanced Research Questions

Q. How can conflicting solubility data in pharmacological assays be resolved?

Discrepancies arise from solvent polarity and aggregation tendencies:

  • Experimental validation : Use DMSO stock solutions (<1% v/v) for in vitro assays to avoid precipitation. Dynamic light scattering (DLS) monitors aggregation in PBS .
  • Computational modeling : COSMO-RS predicts solubility in biorelevant media (e.g., FaSSIF) based on logP (calculated ~3.2) and hydrogen-bonding capacity .

Q. What strategies optimize receptor binding specificity given structural analogs?

Structural analogs (e.g., ’s pyrimidine derivatives) show off-target activity at adenosine A₂A receptors. Mitigation strategies include:

  • Pharmacophore modeling : Highlight key interactions (e.g., fluorophenyl–piperazine moiety with hydrophobic pockets) to guide SAR .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]SCH58261) to quantify selectivity ratios for target vs. off-target receptors .

Q. How are crystallographic ambiguities in the purine-piperazine junction addressed?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping electron density in strained regions .
  • Complementary techniques : Solid-state NMR (e.g., 13C CP/MAS) validates torsional angles when X-ray data is inconclusive .

Methodological Guidance

Q. What in vitro models best assess metabolic stability?

  • Liver microsomes : Human/rat microsomes with NADPH cofactors quantify CYP-mediated degradation (t½ <30 min suggests rapid clearance) .
  • HPLC-MS/MS metabolite profiling : Identifies major oxidative pathways (e.g., piperazine N-dealkylation or purine ring hydroxylation) .

Q. How to resolve discrepancies between computational and experimental logD values?

  • Shake-flask method : Partition coefficients (octanol/buffer, pH 7.4) are benchmarked against software predictions (e.g., MarvinSuite). Adjust force fields in MD simulations to account for fluorophenyl dipole interactions .

Data Contradiction Analysis

Q. Why do potency assays vary across cell lines?

  • Receptor density differences : Quantify target expression via qPCR/Western blot (e.g., HEK293 vs. CHO cells) .
  • Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate intracellular concentrations with efficacy .

Tables

Table 1. Key Analytical Data for Structural Validation

TechniqueCritical ObservationsReference
1H NMR (400 MHz)δ 3.2–3.5 ppm (piperazine CH₂), δ 2.8 ppm (CH₃)
X-rayC8–N bond length: 1.47 Å, Purine ring planarity
HRMS[M+H]+ m/z 476.5 (Δ <2 ppm)

Table 2. Selectivity Ratios in Receptor Binding Assays

Target ReceptorIC₅₀ (nM)Off-Target (A₂A) IC₅₀ (nM)Selectivity Index
Primary12 ± 1.5450 ± 3037.5
Secondary85 ± 71200 ± 9014.1

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